![molecular formula C22H34O6 B1204836 Alcyonin CAS No. 115834-33-8](/img/structure/B1204836.png)
Alcyonin
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Overview
Description
Alcyonin is a natural product found in Sinularia flexibilis with data available.
Scientific Research Applications
1. Cytotoxic Compounds from Alcyoniidae
Recent research has highlighted the potential of compounds from the Alcyoniidae family, including alcyonin, as cytotoxic agents. A comprehensive review of studies conducted over the past thirty years revealed 344 compounds with proven cytotoxicity, including alcyonin. These compounds are being considered for further screening and pre-clinical evaluation as anti-cancer agents (Cerri et al., 2022).
2. Total Synthesis of Alcyonin and Structural Reassignment
The total synthesis of the reputed structure of alcyonin has been a significant milestone in scientific research. It involved the introduction of a C4 hydroxyl group, pivotal in the synthesis process. However, the spectral data indicated the need for a revision of the marine diterpene's structure, leading to a reassignment to allylic peroxide (Corminboeuf et al., 2003).
3. Enantioselective Total Synthesis of Diterpenes
Further research on alcyonin led to the enantioselective total syntheses of briarellin E and F, as well as the originally proposed structure of alcyonin. This unified approach offered a method to access both C4-deoxygenated and C4-oxygenated cladiellins and briarellins. This research also suggested a revised structure for the coral metabolite, emphasizing the complexity and potential of alcyonin in synthetic chemistry (Corminboeuf et al., 2009).
properties
CAS RN |
115834-33-8 |
---|---|
Product Name |
Alcyonin |
Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(1R,2R,6R,7R,8R,9R,10S,12S)-12-hydroperoxy-9-hydroxy-3,9-dimethyl-13-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-3-en-10-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-11(2)15-8-7-12(3)19-17-9-13(4)16(28-25)10-18(26-14(5)23)22(6,24)21(27-17)20(15)19/h7,11,15-21,24-25H,4,8-10H2,1-3,5-6H3/t15-,16+,17-,18+,19-,20-,21-,22-/m1/s1 |
InChI Key |
FWTHLONYJCIPFC-DIHPLBBDSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]2[C@H]1[C@H]3CC(=C)[C@H](C[C@@H]([C@@]([C@@H]2O3)(C)O)OC(=O)C)OO)C(C)C |
SMILES |
CC1=CCC(C2C1C3CC(=C)C(CC(C(C2O3)(C)O)OC(=O)C)OO)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1C3CC(=C)C(CC(C(C2O3)(C)O)OC(=O)C)OO)C(C)C |
synonyms |
alcyonin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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